molecular formula C15H13N3O3S B2620790 N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea CAS No. 642945-33-3

N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea

Cat. No. B2620790
CAS RN: 642945-33-3
M. Wt: 315.35
InChI Key: QXELWZWZGNJNDG-UHFFFAOYSA-N
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Description

“N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea” is an organosulfur compound . It has the molecular formula C15H13N3O3S and a molecular weight of 315.35 .


Synthesis Analysis

The synthesis of N-substituted ureas, such as “N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea”, can be achieved by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another method involves the reaction of corresponding amines with carbon disulfide and sodium pyruvate .


Molecular Structure Analysis

The molecular structure of “N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea” is represented by the linear formula C15H13N3O3S .


Chemical Reactions Analysis

The reaction of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5 (2 H )-one with benzoyl chloride derivatives and ammonium thiocyanate in acetone under reflux conditions can lead to the synthesis of "N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea" .


Physical And Chemical Properties Analysis

“N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea” is an organosulfur compound with a molecular weight of 315.35 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Photodynamic Therapy (PDT) Sensitizer

Photodynamic therapy is a non-invasive treatment for cancer and other diseases. In PDT, a photosensitizer (like our compound) is administered, which accumulates in tumor cells. Upon exposure to specific wavelengths of light, the photosensitizer generates reactive oxygen species, leading to cell death. Researchers have explored the potential of our compound as a PDT sensitizer due to its unique structure and photophysical properties .

Antibacterial Agent

The thiourea moiety in this compound has been investigated for its antibacterial activity. Researchers have studied its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound’s ability to inhibit bacterial growth makes it a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, including autoimmune disorders. Some studies suggest that our compound exhibits anti-inflammatory effects by modulating specific pathways. Further research is needed to fully understand its mechanism of action and potential therapeutic applications .

Anticancer Potential

Given its structural resemblance to other known anticancer agents, our compound has drawn attention in cancer research. It may interfere with cell proliferation, apoptosis, and angiogenesis. Investigating its efficacy against specific cancer types and understanding its molecular targets are ongoing areas of study .

Metal Ion Chelation

The sulfur atom in the thiourea group can act as a chelating agent, binding to metal ions. Researchers have explored its potential for metal ion extraction, especially in environmental remediation or as a diagnostic tool for metal detection .

Organic Synthesis

Beyond its biological applications, our compound serves as a building block in organic synthesis. Chemists use it to create more complex molecules, such as heterocycles or pharmaceutical intermediates. Its versatility makes it valuable in synthetic chemistry .

Future Directions

Thiourea derivatives, including “N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea”, have shown promising antibacterial and antioxidant potential . They are also very active against glucose-6-phosphatase (G6Pase) and moderately active against other selected enzymes . These properties suggest potential future directions in pharmaceutical and medicinal chemistry research.

properties

IUPAC Name

N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-10-12(8-5-9-13(10)18(20)21)16-15(22)17-14(19)11-6-3-2-4-7-11/h2-9H,1H3,(H2,16,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXELWZWZGNJNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea

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